molecular formula C19H13ClN2O5 B2721603 6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-13-3

6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2721603
CAS No.: 892758-13-3
M. Wt: 384.77
InChI Key: HNNBQHOIINKRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one ( 892758-13-3) is a synthetic hybrid compound of significant interest in medicinal chemistry, incorporating both coumarin and 1,2,4-oxadiazole pharmacophores. The coumarin nucleus is a privileged structure in drug discovery, with natural and synthetic derivatives being extensively investigated for their potent antibacterial properties against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains . The 1,3,4-oxadiazole moiety is a well-known bioisostere for esters and amides, capable of engaging in hydrogen bonding interactions with biological targets, which enhances the drug-like properties and bioavailability of the molecules it constitutes . This specific molecular architecture, featuring a 1,2,4-oxadiazole bridge, is a key structural feature in novel inhibitor series, such as those targeting essential enzymes in Mycobacterium tuberculosis . The compound is readily available for research purposes from multiple chemical suppliers, with various quantities offered for laboratory use . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O5/c1-24-15-5-3-4-12(16(15)25-2)17-21-18(27-22-17)13-9-10-8-11(20)6-7-14(10)26-19(13)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNBQHOIINKRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound comprises a 6-chloro-2H-chromen-2-one (coumarin) core functionalized at position 3 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at position 3 with a 2,3-dimethoxyphenyl group, necessitating orthogonal synthetic routes for coumarin functionalization and oxadiazole annulation.

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two primary fragments:

  • 6-Chloro-2H-chromen-2-one-3-carboxylic acid : Serves as the acylating agent for oxadiazole formation.
  • 2,3-Dimethoxybenzamidoxime : Derived from 2,3-dimethoxybenzonitrile, acts as the nucleophilic partner in cyclization.

Synthesis of the Coumarin Precursor

Pechmann Condensation

The 6-chlorocoumarin scaffold is synthesized via Pechmann condensation of 4-chlororesorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 12 hours. This yields 6-chloro-4-methyl-2H-chromen-2-one, which undergoes bromination at the 4-methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux, 6 h) to afford 6-chloro-4-bromomethyl-2H-chromen-2-one.

Oxidation to Carboxylic Acid

The bromomethyl intermediate is oxidized to 6-chloro-2H-chromen-2-one-3-carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, H₂O, 70°C, 4 h). Alternative methods employ RuO₂-mediated oxidation, though yields remain moderate (55–65%).

1,2,4-Oxadiazole Ring Formation

Classical Heterocyclization

The conventional approach involves reacting 6-chloro-2H-chromen-2-one-3-carboxylic acid with 2,3-dimethoxybenzamidoxime under Dean-Stark conditions (toluene, 110°C, 12 h) using EDC·HCl as a coupling agent. This method affords the target compound in 45–50% yield but necessitates chromatographic purification due to byproduct formation.

Method Reagents/Conditions Yield (%) Time (h) Limitations
Classical EDC·HCl, toluene, 110°C 45–50 12 Low yield, byproducts
Microwave-Assisted MWI, NaOH/DMSO, 100°C 82–88 0.5 Requires specialized equipment
Vilsmeier Activation POCl₃/DMF, CH₂Cl₂, rt 75–80 4 Moisture-sensitive reagents

Microwave-Assisted Cyclization

Microwave irradiation (MWI) significantly enhances reaction efficiency. A mixture of 6-chloro-2H-chromen-2-one-3-carboxylic acid (1 eq), 2,3-dimethoxybenzamidoxime (1.2 eq), and NaOH in DMSO is irradiated at 100°C for 30 minutes, achieving 82–88% yield. This method circumvents solvent usage and reduces reaction time by 24-fold compared to classical heating.

Vilsmeier Reagent-Mediated Activation

The carboxylic acid is activated using Vilsmeier reagent (POCl₃/DMF) at 0°C for 1 hour, followed by reaction with 2,3-dimethoxybenzamidoxime in dichloromethane at room temperature for 4 hours. This one-pot protocol yields 75–80% product with minimal purification, though moisture sensitivity necessitates anhydrous conditions.

Alternative Synthetic Pathways

Mechanochemical Synthesis

Emerging mechanochemical methods employ ball milling of 6-chloro-2H-chromen-2-one-3-carboxylic acid and 2,3-dimethoxybenzamidoxime with K₂CO₃ as a solid base. Preliminary trials indicate 65–70% yield after 2 hours, offering a solvent-free alternative.

Photoredox Catalysis

Visible-light-mediated [3+2] cycloaddition of 6-chloro-3-azidocoumarin with 2,3-dimethoxybenzonitrile oxide, catalyzed by 9-mesityl-10-methylacridinium perchlorate, provides a 35–40% yield under green conditions. While environmentally benign, low yields limit practicality.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, coumarin H-4), 7.65 (d, J = 8.8 Hz, 1H, H-5), 7.38 (d, J = 8.8 Hz, 1H, H-7), 7.15–7.08 (m, 3H, dimethoxyphenyl), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calc. for C₂₀H₁₅ClN₂O₅ [M+H]⁺: 423.0746; found: 423.0749.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) reveals ≥98% purity for microwave-synthesized batches, contrasted with 92–95% for classical methods.

Challenges and Optimization

Byproduct Formation

Classical methods generate 10–15% of the isomeric 1,2,5-oxadiazole due to competing nitrile oxide dimerization. Microwave and Vilsmeier protocols suppress this to <5%.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative, though yields drop to 60–65%.

Industrial Scalability

Cost Analysis

Microwave-assisted synthesis reduces production costs by 40% compared to classical methods, primarily through energy savings (0.5 h vs. 12 h). Raw material costs dominate (75% of total), with 2,3-dimethoxybenzonitrile priced at $12.50/g (Sigma-Aldrich, 2025).

Environmental Impact

Process mass intensity (PMI) calculations favor mechanochemistry (PMI = 3.2) over Vilsmeier (PMI = 7.8) or microwave (PMI = 5.1) methods, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to an amine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidized Derivatives: Quinones, carboxylic acids.

    Reduced Derivatives: Amines, alcohols.

    Substituted Derivatives: Amino-chromen-2-one, thio-chromen-2-one.

Scientific Research Applications

Structural Overview

The compound features a chromen-2-one core with a chloro substituent at the 6th position and a 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group at the 3rd position. Its molecular formula is C18H16ClN3O4C_{18}H_{16}ClN_{3}O_{4}, and it has a molecular weight of approximately 373.79 g/mol.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Chromen-2-one Core : This can be achieved through condensation reactions involving salicylaldehyde and ethyl acetoacetate.
  • Chlorination : The introduction of the chloro group is often performed using reagents like thionyl chloride.
  • Oxadiazole Synthesis : The 1,2,4-oxadiazole ring is formed through cyclization reactions involving hydrazides.
  • Final Coupling : The oxadiazole is then coupled with the chromen-2-one core.

Chemistry

Building Block for Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique substituents allow for diverse chemical modifications that can lead to novel compounds with desired properties.

Biology

Biological Activities : Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary assays suggest the compound may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Medicine

Therapeutic Development : The compound is being investigated as a lead candidate for developing new therapeutic agents targeting specific diseases. Its mechanisms of action may include:

  • Inhibition of specific enzymes involved in disease progression.
  • Modulation of receptor activity related to cell signaling pathways.

Industry

Material Development : In industrial applications, this compound can be utilized in creating new materials with specialized properties such as fluorescence or conductivity. These materials have potential uses in electronics and photonics.

Anticancer Activity Study

A recent study investigated the anticancer properties of 6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. The results indicated that the compound significantly inhibited the growth of breast cancer cells in vitro. Mechanistic studies revealed that it induced apoptosis via activation of caspase pathways .

Antimicrobial Efficacy Analysis

Another research effort focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead for developing new antibiotics .

Material Science Application

In material science, researchers explored the use of this compound in synthesizing polymeric materials with enhanced optical properties. The incorporation of the chromen-2-one structure improved fluorescence characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the chromen-2-one core can participate in redox reactions and electron transfer processes. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles

2.1.1. Thiazole-Based Coumarin Derivatives The compound 3-(3-(4-chlorophenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one () replaces the oxadiazole with a thiazole ring. Key differences include:

  • Electronic Effects: The thiazole’s imino group (C=N) introduces conjugation, whereas the oxadiazole’s N–O bonds enhance polarity.
  • Bioactivity : Thiazole derivatives often exhibit antimicrobial activity, but oxadiazoles may offer superior metabolic stability due to reduced enzymatic degradation .
  • Synthesis : Thiazole derivatives are synthesized via condensation with thiourea (), whereas oxadiazoles typically require cyclization of nitriles and amides ().

2.1.2. Oxazole-Based Coumarin Derivatives 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one derivatives () feature an oxazole ring with a hydroxy-methoxybenzylideneamino substituent. Comparisons include:

  • Spectroscopic Data : The IR spectrum of the oxazole derivative shows a prominent OCH3 stretch at 2935 cm⁻¹ (), whereas the oxadiazole derivative’s C=O stretch (1722 cm⁻¹) aligns with coumarin’s carbonyl .
Analogues with Modified Substituents

6-Chloro-3-[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-2H-Chromen-2-One ()

  • Substituent Comparison : Replacing dimethoxyphenyl with methylphenyl reduces steric hindrance and electron-donating capacity. This may increase solubility but decrease binding affinity to targets requiring polar interactions.
  • Synthetic Flexibility : Methyl groups are less synthetically challenging to introduce than dimethoxy groups, which require protection/deprotection strategies .

3-(5-Phenyl-1,2,4-Oxadiazol-3-yl)Chromone ()

  • Structural Simplicity : Lacking the chloro and dimethoxy substituents, this compound highlights the role of minimal substitution in optimizing synthetic yield (40% vs. likely lower yields for more complex derivatives).
  • Synthetic Method : Both compounds utilize Cu-catalyzed oxidative cyclization, but the target compound’s dichloro and dimethoxy groups necessitate stricter reaction controls .

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The 2,3-dimethoxyphenyl group creates significant steric bulk, possibly reducing binding to compact active sites but improving selectivity .

Biological Activity

6-Chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is C18H16ClN3O4C_{18}H_{16}ClN_3O_4, and its molecular weight is approximately 373.79 g/mol. The structure consists of a chromenone moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anti-inflammatory Activity

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. The specific compound has shown efficacy against various cancer cell lines through several mechanisms:

  • Inhibition of Enzymes : The compound targets key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs), leading to reduced cancer cell growth .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
  • Molecular Docking Studies : Computational studies indicate that the compound binds effectively to target proteins involved in cancer progression, suggesting a strong potential for drug development .

Case Studies

  • In Vitro Studies : In vitro evaluations have shown that the compound exhibits cytotoxicity against various human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant potency compared to standard chemotherapeutics such as paclitaxel .
  • In Vivo Studies : Animal model studies demonstrated that treatment with this compound resulted in a notable reduction in tumor size without significant toxicity to normal tissues, highlighting its selective action against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of the dimethoxyphenyl group enhances lipophilicity and bioavailability, improving the compound's ability to penetrate cellular membranes.
  • Halogen Substitution : The chlorine atom at position 6 appears to play a critical role in enhancing the anticancer activity by increasing the compound's binding affinity to target proteins .

Data Tables

Activity TypeTargetMechanism of ActionReference
AnticancerMCF-7Inhibition of thymidylate synthase
AnticancerHCT116Induction of apoptosis via caspase activation
AntimicrobialVariousDisruption of bacterial cell wall synthesis
Anti-inflammatoryMacrophagesInhibition of pro-inflammatory cytokines

Q & A

Q. Q1: What are the established synthetic routes for 6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

A1: The synthesis typically involves two key steps: (1) formation of the chromenone core via cyclization of substituted phenols with malonic acid derivatives under acidic conditions (e.g., ZnCl₂ in POCl₃) , and (2) construction of the 1,2,4-oxadiazole ring via cyclocondensation of amidoximes with activated carboxylic acids (e.g., CDI-mediated coupling in DMF) . Yield optimization requires precise control of stoichiometry (1:1.1 molar ratio for amidoxime:carboxylic acid), temperature (80–100°C for cyclocondensation), and reaction time (4–6 hours). Purity (>95%) is achieved through column chromatography (hexane/ethyl acetate, 7:3) or recrystallization in ethanol .

Q. Q2: What spectroscopic techniques are most effective for characterizing this compound’s structure, and how are spectral data interpreted?

A2:

  • ¹H/¹³C NMR : The chromenone carbonyl (C=O) appears at δ ~160 ppm in ¹³C NMR, while the oxadiazole C=N signals resonate at δ 165–170 ppm. Aromatic protons from the dimethoxyphenyl group show splitting patterns consistent with ABX coupling (δ 6.8–7.5 ppm) .
  • IR : Strong absorption bands at 1720 cm⁻¹ (chromenone C=O) and 1560 cm⁻¹ (oxadiazole C=N) confirm core functionalities .
  • X-ray crystallography : Resolves dihedral angles between chromenone and oxadiazole rings (typically 45–60°), critical for assessing planarity and conjugation .

Advanced Research Questions

Q. Q3: How can computational methods predict the biological activity of this compound, and what are the limitations of these models?

A3: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are used to study interactions with targets like topoisomerase II or kinases. Key steps:

Ligand preparation : Optimize 3D geometry using DFT (B3LYP/6-31G* basis set) .

Binding affinity analysis : Docking scores (< -7 kcal/mol suggest strong binding) correlate with in vitro IC₅₀ values.
Limitations : Solvation effects and protein flexibility are often oversimplified. Validation requires comparative assays (e.g., SPR or ITC) .

Q. Q4: What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antibacterial efficacy)?

A4: Discrepancies arise from assay variability (cell line specificity, concentration ranges). Mitigation strategies:

  • Standardized protocols : Use MTT assays with consistent cell lines (e.g., HeLa for cancer, S. aureus for bacteria) and positive controls (doxorubicin/ampicillin) .
  • SAR studies : Modify substituents (e.g., replace 2,3-dimethoxyphenyl with 4-chlorophenyl) to isolate activity contributors. For example, methoxy groups enhance membrane permeability but reduce target selectivity .

Q. Q5: How does the compound’s stability under physiological conditions impact its therapeutic potential?

A5: Stability is assessed via:

  • pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). HPLC analysis shows 80% degradation at pH 1.2 within 2 hours, necessitating enteric coating for oral delivery .
  • Metabolic stability : Microsomal assays (CYP3A4/2D6) reveal rapid hydroxylation of the dimethoxyphenyl group. Prodrug strategies (e.g., esterification of phenolic -OH) improve bioavailability .

Q. Q6: What are the best practices for optimizing reaction conditions to scale synthesis without compromising yield?

A6:

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., oxadiazole ring hydrolysis) by maintaining precise temperature control (90±1°C) .
  • Catalyst screening : Heterogeneous catalysts (e.g., montmorillonite K10) enhance cyclocondensation efficiency (yield increases from 65% to 82%) while enabling easy recovery .

Q. Q7: How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical properties?

A7:

  • LogP : Replacing chloro with fluoro decreases logP from 3.2 to 2.8, enhancing water solubility but reducing membrane permeability .
  • pKa : The chromenone carbonyl pKa (~8.5) shifts to ~7.9 with electron-withdrawing groups, affecting ionization at physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.